molecular formula C19H22FN3O4S2 B2524207 N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-41-4

N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2524207
CAS No.: 851781-41-4
M. Wt: 439.52
InChI Key: OPAGIWIWGLUHEQ-UHFFFAOYSA-N
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Description

The compound “N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a type of aromatic heterocycle, as well as sulfonamide and fluorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the sulfonamide and fluorophenyl groups would contribute to its overall shape and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the fluorophenyl group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has demonstrated that certain derivatives, including those structurally related to the compound , exhibit significant anti-inflammatory and analgesic activities. These compounds have been evaluated for their potential to alleviate inflammation and pain without causing significant tissue damage, making them promising candidates for the development of new therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Applications

Synthesized derivatives have also been assessed for their anticancer and antimicrobial properties. Some derivatives have shown modest inhibition of HCV NS5B RdRp activity and displayed cytotoxic activities against human tumor cell lines, suggesting their potential in anticancer therapy. Moreover, antimicrobial evaluations revealed that certain derivatives exceeded the activity of reference drugs against bacteria and fungi (Amani M. R. Alsaedi et al., 2019; H. Gul et al., 2016).

Enzyme Inhibition

Studies have explored the enzyme inhibitory effects of these compounds, particularly focusing on carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition. These enzyme inhibitors are crucial for developing treatments for conditions such as glaucoma, edema, and Alzheimer's disease. Some synthesized sulfonamide derivatives showed significant inhibition against human CA isoenzymes and AChE, with low cytotoxicity towards non-tumor cells, highlighting their potential as novel inhibitors with therapeutic applications (Dilan Ozmen Ozgun et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s hard to predict the exact mechanism of action of this compound .

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-11-7-14(8-12-17)18-13-19(15-5-9-16(20)10-6-15)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAGIWIWGLUHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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